

# Physical and chemical properties of N-Cbz-N-methylethylenediamine hydrochloride

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## Compound of Interest

Compound Name: *Benzyl (2-aminoethyl)  
(methyl)carbamate hydrochloride*

Cat. No.: *B180101*

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## N-Cbz-N-methylethylenediamine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cbz-N-methylethylenediamine hydrochloride, a key intermediate in organic synthesis. Due to the limited availability of specific experimental data for the hydrochloride salt, this guide also includes information on the corresponding free base and the parent diamine to provide a thorough understanding of the compound's characteristics.

## Chemical Identity and Physical Properties

N-Cbz-N-methylethylenediamine hydrochloride is the hydrochloride salt of N-methylethylenediamine with one of its amino groups protected by a carboxybenzyl (Cbz) group. This protection strategy is crucial in multi-step syntheses, allowing for selective functionalization of the free amine.

Table 1: Physical and Chemical Properties of N-Cbz-N-methylethylenediamine Hydrochloride and Related Compounds

Property	N-Cbz-N-methylethylenediamine Hydrochloride	N-Cbz-N-methylethylenediamine (Free Base)	N-methylethylenediamine (Parent Compound)
CAS Number	162576-01-4[1][2][3]	19023-94-0[4][5]	109-81-9
Molecular Formula	C <sub>11</sub> H <sub>17</sub> ClN <sub>2</sub> O <sub>2</sub> [1][2]	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> [5]	C <sub>3</sub> H <sub>10</sub> N <sub>2</sub>
Molecular Weight	244.72 g/mol [1][2]	208.26 g/mol [5]	74.12 g/mol
Appearance	Not specified	White powder[4]	Colorless to pale yellow liquid[6]
Purity	≥97%[2]	99%[4]	≥94.0% (GC)[6]
Boiling Point	Not available	Not available	114-117 °C[7]
Melting Point	Not available	Not available	Not applicable
Density	Not available	1.118 g/cm <sup>3</sup> [5]	0.85 g/mL at 20 °C[7]
Refractive Index	Not available	Not available	1.4375-1.4435 @ 20°C[6]
Storage	4°C, sealed storage, away from moisture[2]	Sealed and preserved[4]	Flammables area

## Spectroscopic Data

Detailed experimental spectroscopic data for N-Cbz-N-methylethylenediamine hydrochloride is not readily available. However, characteristic spectral features can be predicted based on the functional groups present in the molecule.

Table 2: Predicted Spectroscopic Data for N-Cbz-N-methylethylenediamine

Spectroscopy	Functional Group	Expected Chemical Shift / Wavenumber
<sup>1</sup> H NMR	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )	δ 7.2-7.4 ppm
Methylene protons (CH <sub>2</sub> -Ph)	δ ~5.1 ppm	
Methylene protons (N-CH <sub>2</sub> -CH <sub>2</sub> -N)	δ 2.8-3.5 ppm	
Methyl protons (N-CH <sub>3</sub> )	δ ~2.3 ppm	
<sup>13</sup> C NMR	Carbonyl carbon (C=O)	δ ~156 ppm
Aromatic carbons (C <sub>6</sub> H <sub>5</sub> )	δ 127-137 ppm	
Methylene carbon (CH <sub>2</sub> -Ph)	δ ~67 ppm	
Methylene carbons (N-CH <sub>2</sub> -CH <sub>2</sub> -N)	δ 40-55 ppm	
Methyl carbon (N-CH <sub>3</sub> )	δ ~36 ppm	
IR Spectroscopy	N-H stretch (amine hydrochloride)	2400-3200 cm <sup>-1</sup> (broad)
C=O stretch (carbamate)	1680-1700 cm <sup>-1</sup>	
C-N stretch	1250-1000 cm <sup>-1</sup>	
Aromatic C-H stretch	~3030 cm <sup>-1</sup>	

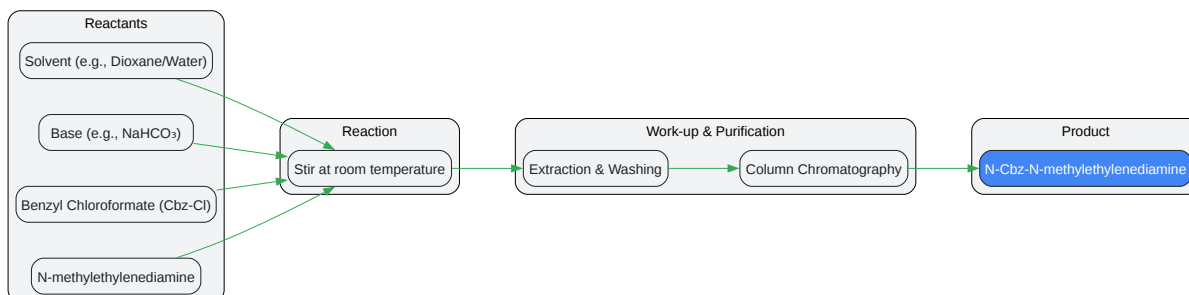
## Experimental Protocols

The following are generalized protocols for the synthesis of N-Cbz protected N-methylethylenediamine and the subsequent deprotection of the Cbz group.

### Synthesis of N-Cbz-N-methylethylenediamine

This protocol describes the selective protection of the primary amine of N-methylethylenediamine using benzyl chloroformate (Cbz-Cl).

Workflow for N-Cbz Protection



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Caption: Workflow for the synthesis of N-Cbz-N-methylethylenediamine.

Materials:

- N-methylethylenediamine
- Benzyl chloroformate (Cbz-Cl)
- Sodium bicarbonate (NaHCO<sub>3</sub>) or other suitable base
- Dioxane and Water (or other suitable solvent system)
- Dichloromethane (for extraction)
- Brine
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

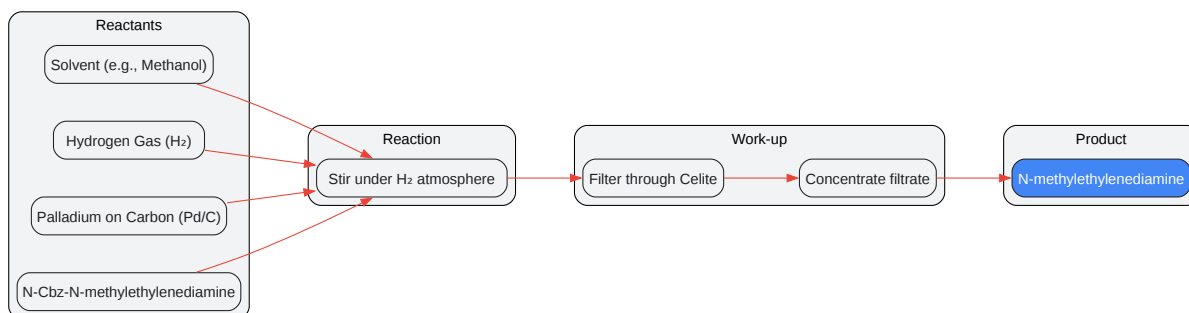
Procedure:

- Dissolve N-methylethylenediamine in a mixture of dioxane and water.
- Add sodium bicarbonate to the solution.
- Cool the mixture in an ice bath and add benzyl chloroformate dropwise with stirring.
- Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography (TLC).
- Upon completion, extract the mixture with dichloromethane.
- Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.

## Deprotection of N-Cbz-N-methylethylenediamine (Hydrogenolysis)

This is a common and efficient method for removing the Cbz protecting group.

Workflow for Cbz Deprotection



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Caption: Workflow for the deprotection of the Cbz group via hydrogenolysis.

Materials:

- N-Cbz-N-methylethylenediamine derivative
- 10% Palladium on carbon (Pd/C)
- Methanol or other suitable solvent
- Hydrogen source (balloon or Parr hydrogenator)
- Celite

Procedure:

- Dissolve the N-Cbz protected compound in methanol.

- Carefully add a catalytic amount of 10% Pd/C.
- Stir the suspension under a hydrogen atmosphere for 4-8 hours, monitoring the reaction by TLC or LC-MS.
- Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure to yield the deprotected amine.

## Chemical Reactivity and Applications

N-Cbz-N-methylethylenediamine hydrochloride is primarily used as a building block in organic synthesis. The Cbz group provides protection for one of the amine functionalities, allowing for selective reactions at the other amine. The differential reactivity of the primary and secondary amines in N-methylethylenediamine allows for regioselective protection, a crucial step in the synthesis of various pharmaceutical agents and complex organic molecules.[8]

The Cbz group is stable under a variety of non-acidic conditions, making it compatible with many synthetic transformations. It is orthogonal to other common protecting groups like Boc (acid-labile) and Fmoc (base-labile), which is advantageous in multi-step syntheses.[9]

## Safety Information

Detailed safety information for N-Cbz-N-methylethylenediamine hydrochloride is not readily available. It is recommended to handle the compound with the standard precautions for laboratory chemicals. This includes using personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For the parent compound, N-methylethylenediamine, it is classified as a flammable liquid and can cause skin corrosion and eye damage.

Disclaimer: The information provided in this technical guide is for research and development purposes only. The predicted spectroscopic data and generalized experimental protocols are intended as a guide and may require optimization for specific applications.

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